molecular formula C8H12I2 B085546 1,4-Diiodobicyclo[2.2.2]octane CAS No. 10364-05-3

1,4-Diiodobicyclo[2.2.2]octane

Cat. No. B085546
CAS RN: 10364-05-3
M. Wt: 361.99 g/mol
InChI Key: FWXREWNUAWFVFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Diiodobicyclo[2.2.2]octane, also known as DIBOC, is a bicyclic organic compound that is commonly used in organic synthesis as a protecting group for alcohols and amines. It was first introduced in 1984 by Corey and Schmidt, and since then, it has become a widely used reagent in organic chemistry.

The synthesis of 1,4-Diiodobicyclo[2.2.2]octane involves the reaction of 1,5-cyclooctadiene with iodine monochloride in the presence of aluminum chloride. The resulting product is then purified through distillation and recrystallization.

Scientific research application

1,4-Diiodobicyclo[2.2.2]octane has been extensively used in organic synthesis as a protecting group for alcohols and amines. It allows for the selective protection of specific functional groups while leaving others unaffected. This property makes it a valuable reagent in the synthesis of complex organic molecules.

Mechanism of action

The mechanism of action of 1,4-Diiodobicyclo[2.2.2]octane involves the formation of a stable covalent bond between the protecting group and the functional group of interest. This bond can be cleaved under specific conditions to regenerate the original functional group.

Biochemical and physiological effects

There is limited research on the biochemical and physiological effects of 1,4-Diiodobicyclo[2.2.2]octane. However, studies have shown that it is non-toxic and does not have any significant adverse effects on human health.

Advantages and limitations for lab experiments

One of the main advantages of using 1,4-Diiodobicyclo[2.2.2]octane in lab experiments is its ability to selectively protect specific functional groups. It is also relatively easy to use and can be readily synthesized in the lab. However, one limitation is that the cleavage of the protecting group can sometimes be difficult, requiring harsh reaction conditions.

Future directions

There are several future directions for the research and development of 1,4-Diiodobicyclo[2.2.2]octane. One area of interest is the development of new protecting groups with improved cleavage conditions. Another area of research is the use of 1,4-Diiodobicyclo[2.2.2]octane in the synthesis of novel organic molecules with potential applications in medicine and materials science. Additionally, the use of 1,4-Diiodobicyclo[2.2.2]octane in the synthesis of complex natural products is an area of ongoing research.
In conclusion, 1,4-Diiodobicyclo[2.2.2]octane, or 1,4-Diiodobicyclo[2.2.2]octane, is a valuable reagent in organic synthesis with several advantages and limitations. Its ability to selectively protect specific functional groups makes it a valuable tool in the synthesis of complex organic molecules. Ongoing research in this area has the potential to lead to the development of new protecting groups and the synthesis of novel organic molecules with potential applications in medicine and materials science.

properties

CAS RN

10364-05-3

Product Name

1,4-Diiodobicyclo[2.2.2]octane

Molecular Formula

C8H12I2

Molecular Weight

361.99 g/mol

IUPAC Name

1,4-diiodobicyclo[2.2.2]octane

InChI

InChI=1S/C8H12I2/c9-7-1-2-8(10,5-3-7)6-4-7/h1-6H2

InChI Key

FWXREWNUAWFVFX-UHFFFAOYSA-N

SMILES

C1CC2(CCC1(CC2)I)I

Canonical SMILES

C1CC2(CCC1(CC2)I)I

Other CAS RN

10364-05-3

synonyms

1,4-Diiodobicyclo[2.2.2]octane

Origin of Product

United States

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